7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine hydrobromide
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Overview
Description
7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine hydrobromide is a halogenated heterocyclic compound with the molecular formula C7H7BrN2O It is a derivative of pyrido[3,2-b][1,4]oxazine, characterized by the presence of a bromine atom at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine hydrobromide typically involves the bromination of 3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing automated reactors and continuous flow systems to ensure consistent quality and efficiency. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine hydrobromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
Scientific Research Applications
7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine hydrobromide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine hydrobromide involves its interaction with specific molecular targets and pathways. The bromine atom plays a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to changes in their activity and function. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine
- 8-Bromo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine
- 2,3-Dihydro-1H-pyrido[3,4-b][1,4]oxazine-8-carbonitrile
Uniqueness
7-Bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine hydrobromide is unique due to its specific bromination pattern and the resulting chemical properties
Properties
Molecular Formula |
C7H8Br2N2O |
---|---|
Molecular Weight |
295.96 g/mol |
IUPAC Name |
7-bromo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine;hydrobromide |
InChI |
InChI=1S/C7H7BrN2O.BrH/c8-5-3-6-7(10-4-5)9-1-2-11-6;/h3-4H,1-2H2,(H,9,10);1H |
InChI Key |
MIAFTGMNNJIKLF-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(N1)N=CC(=C2)Br.Br |
Origin of Product |
United States |
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